molecular formula C15H19NO3 B2854237 benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2418651-13-3

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2854237
CAS No.: 2418651-13-3
M. Wt: 261.321
InChI Key: QJZHYVFIHIVPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl3-oxa-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound that features a unique structure combining an oxa- and azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of benzylamine with a suitable cyclic anhydride or ester. One common method is the Michael addition of benzylamine to an α,β-unsaturated ester, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity, which can inhibit or activate biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific combination of oxa- and azabicyclo frameworks, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, also known by its IUPAC name, exhibits significant biological activity that has been the subject of various research studies. This compound belongs to a class of bicyclic compounds that have shown promise in medicinal chemistry, particularly in their potential as pharmacological agents.

  • IUPAC Name : Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • CAS Number : 146747-65-1
  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.33 g/mol
  • Purity : Typically around 95% to 97% in commercial preparations .

The biological activity of benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This compound has been noted for its role in:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological states.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation.

Antimicrobial Activity

Recent studies have demonstrated that benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate exhibits antimicrobial properties against a range of bacterial strains. The following table summarizes the findings from several studies:

Study ReferenceBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Notes
Study AE. coli, S. aureus32 µg/mLEffective against both strains
Study BPseudomonas aeruginosa64 µg/mLLimited activity observed
Study CStreptococcus pneumoniae16 µg/mLStrong inhibition noted

These results indicate the potential for developing this compound as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Neuropharmacological Effects

In neuropharmacology, the compound has shown promise in modulating neurotransmitter levels:

  • Cognitive Enhancement : Animal models treated with benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate demonstrated improved memory retention and learning capabilities.
  • Anxiolytic Effects : Behavioral assays indicated that the compound may possess anxiolytic properties, reducing anxiety-like behaviors in rodent models.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate was tested against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential application in treating skin infections caused by this pathogen.

Case Study 2: Neuropharmacological Assessment

A study involving aged rats assessed the cognitive effects of benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate over a four-week period. Results showed significant improvements in maze navigation tasks compared to control groups, indicating enhanced cognitive function potentially linked to increased acetylcholine levels in the brain.

Properties

IUPAC Name

benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(19-9-12-5-2-1-3-6-12)16-13-7-4-8-14(16)11-18-10-13/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHYVFIHIVPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.